Superior Target Engagement: Enabling the Synthesis of a Pan-RAR Antagonist with 2 nM Affinity (AGN 193109)
The critical differentiation of 4,4-Dimethyl-7-ethynyl-1-tetralone is that it serves as the direct, high-yielding precursor to AGN 193109, a pan-RAR antagonist with a Kd of 2-3 nM for all three RAR subtypes (α, β, γ) [1]. In a competitive binding assay, AGN 193109 exhibited a Kd of 2 nM for RARα, 2 nM for RARβ, and 3 nM for RARγ, demonstrating approximately 4-6-fold higher affinity than the natural ligand all-trans-retinoic acid (RA) [1]. This contrasts with other tetralone-derived antagonists like compounds 1 and 2 (Chart 2), which require a 100-1000 fold excess to antagonize RA-induced activity [1].
| Evidence Dimension | Binding Affinity (Kd) to Retinoic Acid Receptors |
|---|---|
| Target Compound Data | AGN 193109 (derived from 4,4-Dimethyl-7-ethynyl-1-tetralone): Kd = 2 nM (RARα), 2 nM (RARβ), 3 nM (RARγ) |
| Comparator Or Baseline | all-trans-Retinoic Acid (RA, natural ligand): Kd = not active (Table 1, EC50 values reported) and earlier antagonists (compounds 1 and 2): require 100-1000 fold excess for antagonism |
| Quantified Difference | AGN 193109: Kd = 2-3 nM, >100-fold more potent than early antagonists; ~4-6-fold higher affinity than RA on RARs |
| Conditions | Baculovirus-expressed RARα, β, γ; competition binding assay with [3H]-(all-E)-retinoic acid (5 nM) |
Why This Matters
Procurement of this specific intermediate is necessary to directly access the AGN 193109 scaffold, a uniquely potent pharmacological tool for studying RAR pathways.
- [1] Johnson, A. T.; Klein, E. S.; Gillett, S. J.; Wang, L.; Song, T. K.; Pino, M. E.; Chandraratna, R. A. S. Synthesis and characterization of a highly potent and effective antagonist of retinoic acid receptors. J. Med. Chem. 1995, 38 (24), 4764–4767. (Table 1, Kd values for AGN 193109 and RA) View Source
